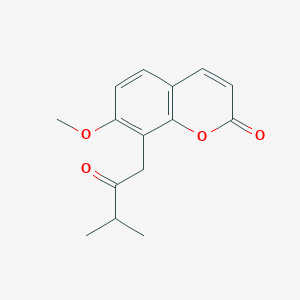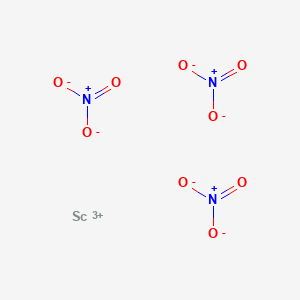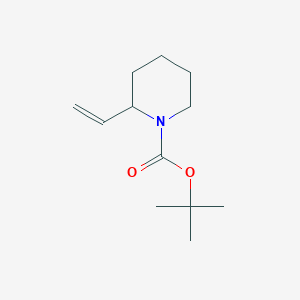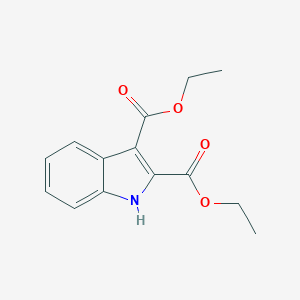
Ethyl 2-(piperazin-1-yl)nicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(piperazin-1-yl)nicotinate, also known as EPIN or EPNI, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a derivative of nicotinic acid, which is a precursor to the coenzyme nicotinamide adenine dinucleotide (NAD). EPIN has been found to exhibit various pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
作用機序
The exact mechanism of action of Ethyl 2-(piperazin-1-yl)nicotinate is not fully understood. However, it is believed to act on various molecular targets, including ion channels, receptors, and enzymes. This compound has been shown to modulate the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. This compound has also been found to bind to GABA receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the inflammatory response. This compound has also been found to modulate the activity of pain receptors, which are involved in the perception of pain. Additionally, this compound has been found to reduce the excitability of neurons, which is involved in the generation of seizures.
実験室実験の利点と制限
Ethyl 2-(piperazin-1-yl)nicotinate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields. Additionally, this compound has been extensively studied for its pharmacological activities, making it a well-characterized compound. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for research on Ethyl 2-(piperazin-1-yl)nicotinate. One area of interest is its potential use in the treatment of neuropathic pain, which is a type of chronic pain that is difficult to treat. Additionally, this compound has been found to have anticonvulsant effects, making it a potential candidate for the treatment of epilepsy. Further research is also needed to better understand the mechanism of action of this compound and its potential molecular targets.
科学的研究の応用
Ethyl 2-(piperazin-1-yl)nicotinate has been extensively studied for its potential use in the treatment of various diseases. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to have analgesic effects by modulating the activity of pain receptors. Additionally, this compound has been found to have anticonvulsant effects by reducing the excitability of neurons.
特性
CAS番号 |
154315-70-5 |
|---|---|
分子式 |
C12H17N3O2 |
分子量 |
235.28 g/mol |
IUPAC名 |
ethyl 2-piperazin-1-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C12H17N3O2/c1-2-17-12(16)10-4-3-5-14-11(10)15-8-6-13-7-9-15/h3-5,13H,2,6-9H2,1H3 |
InChIキー |
OYJQNNFWBRLZIU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N=CC=C1)N2CCNCC2 |
正規SMILES |
CCOC(=O)C1=C(N=CC=C1)N2CCNCC2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


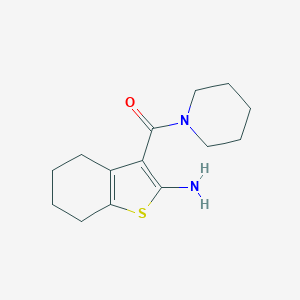
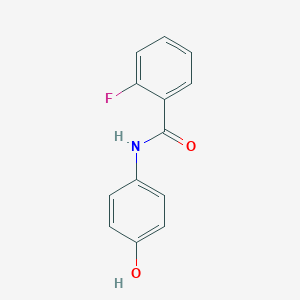
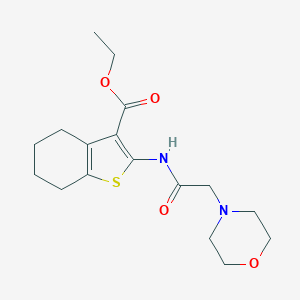
![4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B178677.png)

